1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo-
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Overview
Description
1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- is a chemical compound with the molecular formula C9H7BrIO It is a derivative of 1H-indene, characterized by the presence of bromine and iodine atoms at specific positions on the indene ring
Preparation Methods
The synthesis of 1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- typically involves the bromination and iodination of 1H-indene derivatives. One common method involves the reaction of 1H-indene with bromine and iodine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety of the product.
Chemical Reactions Analysis
1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- can be compared with other similar compounds, such as:
5-Bromo-1-indanone: Similar in structure but lacks the iodine atom, which may result in different reactivity and applications.
5-Iodo-1-indanone:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds have variations in the substitution pattern, leading to differences in their chemical behavior and applications.
The uniqueness of 1H-Inden-1-one, 5-bromo-2,3-dihydro-4-iodo- lies in the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H6BrIO |
---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
5-bromo-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 |
InChI Key |
MWUYBDIXPPRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Br)I |
Origin of Product |
United States |
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